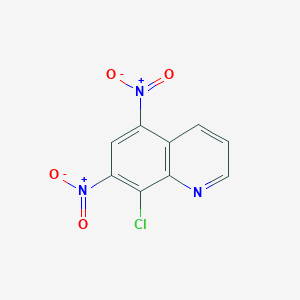

8-Chloro-5,7-dinitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-5,7-dinitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3O4/c10-8-7(13(16)17)4-6(12(14)15)5-2-1-3-11-9(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKHHBYBTWVTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385157 | |

| Record name | 8-chloro-5,7-dinitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33497-91-5 | |

| Record name | 8-chloro-5,7-dinitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 8-Chloro-5,7-dinitroquinoline

Foreword: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological and photophysical properties. Derivatives of quinoline are integral to a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] The strategic introduction of electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl) substituents, can profoundly modulate the molecule's electronic profile, reactivity, and biological activity. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of 8-Chloro-5,7-dinitroquinoline, a compound of interest for researchers in drug discovery and chemical synthesis.

Part 1: Synthesis Methodology: A Rational Approach

The synthesis of this compound is most logically achieved through the electrophilic aromatic substitution of 8-chloroquinoline. The chosen pathway involves a direct dinitration reaction, leveraging the powerful nitronium ion (NO₂⁺) as the electrophile.

Mechanistic Rationale: Directing Effects in Action

The nitration of 8-chloroquinoline is governed by the directing effects of the existing substituents and the inherent reactivity of the quinoline ring system.

-

The Quinoline Nucleus: In strongly acidic media, the quinoline nitrogen is protonated, rendering the pyridine ring strongly deactivated towards electrophilic attack. Consequently, substitution occurs preferentially on the benzene ring.

-

The 8-Chloro Substituent: The chlorine atom at the C-8 position is a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director through resonance. This directs incoming electrophiles to the C-5 and C-7 positions.

-

Synergistic Activation: The combination of these effects synergistically channels the nitronium electrophiles to the C-5 and C-7 positions, leading to the desired dinitrated product. Controlling the reaction temperature is critical to prevent the formation of unwanted byproducts and ensure a high yield.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting material to the purified final compound.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system. Adherence to these steps ensures reproducibility and safety.

Materials and Reagents:

-

8-Chloroquinoline (98% purity)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice / Deionized Water

-

Ethanol (95% or absolute) for recrystallization

-

Sodium Bicarbonate (NaHCO₃) solution (optional, for neutralization)

Apparatus:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filtration flask

Procedure:

-

Preparation of the Nitrating Mixture: In a separate beaker cooled in an ice bath, cautiously add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Stir gently and allow the mixture to cool. Causality: This exothermic reaction generates the highly reactive nitronium ion (NO₂⁺), the key electrophile for the reaction.

-

Reaction Setup: Place 10.0 g of 8-chloroquinoline into the 250 mL three-neck round-bottom flask. Add a magnetic stir bar.

-

Dissolution: Carefully add 40 mL of concentrated sulfuric acid to the flask while stirring. The dissolution may be slightly exothermic. Allow the mixture to cool to room temperature.

-

Cooling: Immerse the reaction flask in an ice-salt bath and cool the contents to between 0 °C and 5 °C. Maintain this temperature range throughout the addition step. Causality: Low temperatures are crucial to control the highly exothermic nitration reaction, minimizing the formation of oxidative side products and ensuring regioselectivity.

-

Nitration: Transfer the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 8-chloroquinoline solution over approximately 60-90 minutes. Monitor the internal temperature closely to ensure it does not rise above 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours, followed by stirring at room temperature for 4-6 hours to ensure the reaction goes to completion.

-

Work-up (Precipitation): In a large beaker (1 L), prepare a mixture of approximately 400 g of crushed ice and 100 mL of water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A solid precipitate should form. Causality: The product is insoluble in water, and this step effectively quenches the reaction and precipitates the crude product.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

-

Purification (Recrystallization): Transfer the crude product to a suitable flask and recrystallize from a minimal amount of hot ethanol or glacial acetic acid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound. The following techniques provide orthogonal data for a complete structural elucidation.

Physical Properties

-

Appearance: Expected to be a pale yellow to yellow crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. The melting point is expected to be significantly higher than the starting material. For comparison, 5,7-dichloro-8-hydroxyquinoline melts at 178-180 °C.[3]

Spectroscopic Analysis

The combination of IR, NMR, and Mass Spectrometry provides an unambiguous structural confirmation.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Result / Observation |

| FT-IR | ν (cm⁻¹) | ~1530-1550 cm⁻¹ & ~1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching of Ar-NO₂ groups.[4] ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600, ~1480 cm⁻¹: Aromatic C=C ring stretching. ~800-750 cm⁻¹: C-Cl stretching. |

| ¹H NMR | δ (ppm) | ~9.1-9.3 ppm: Doublet of doublets (dd), 1H (H2 proton). ~7.8-8.0 ppm: Doublet of doublets (dd), 1H (H4 proton). ~8.8-9.0 ppm: Doublet of doublets (dd), 1H (H3 proton). ~8.5-8.7 ppm: Singlet (s), 1H (H6 proton). Note: Shifts are predicted for CDCl₃ or DMSO-d₆ and are estimates. |

| ¹³C NMR | δ (ppm) | 9 distinct signals corresponding to the 9 carbon atoms in the quinoline ring. Carbons bearing nitro groups (C5, C7) and the chloro group (C8) will be significantly shifted. |

| Mass Spec. (EI/ESI) | m/z | Molecular Ion (M⁺): A cluster of peaks around m/z 253 and 255. Isotopic Pattern: An approximate 3:1 ratio for the M⁺ and M+2 peaks, characteristic of a molecule containing one chlorine atom.[5] |

| HRMS | m/z | Calculated for [M+H]⁺ (C₉H₅ClN₄O₄): 254.9948. Found: Should be within ± 5 ppm of the calculated value. |

Detailed Characterization Protocols

-

High-Performance Liquid Chromatography (HPLC): An essential tool for assessing purity.[5]

-

Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.

-

Detection: UV detection at a wavelength such as 254 nm.

-

Expected Result: A single major peak with >98% purity (by area under the curve) after successful recrystallization.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) for full assignment. The predicted ¹H NMR spectrum will show four distinct signals in the aromatic region, with coupling constants helping to confirm their positions.

-

-

Mass Spectrometry (MS):

Part 3: Safety and Handling

CRITICAL SAFETY NOTICE: This synthesis involves highly corrosive and oxidizing strong acids. Nitrated aromatic compounds are potentially explosive and should be handled with extreme care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves.

-

Fume Hood: All steps of this synthesis, particularly those involving concentrated acids and the nitration reaction, must be performed in a certified chemical fume hood.

-

Handling Acids: Always add acid to water or other reagents slowly and with cooling. Never the other way around.

-

Product Handling: The final product, an energetic material, should not be subjected to shock or excessive heat.

Conclusion

This guide has detailed a robust and scientifically-grounded procedure for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the specified protocols, researchers can reliably produce and validate this valuable chemical intermediate. The rigorous characterization workflow ensures the generation of high-quality, reproducible data, which is paramount for its application in drug discovery, materials science, and further synthetic endeavors.

References

-

ResearchGate. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]

-

PubChem. (n.d.). 8-chloro-5-nitroquinoline (C9H5ClN2O2). Available at: [Link]

-

LookChem. (n.d.). 8-Chloro-5-nitroquinoline. Available at: [Link]

-

ResearchGate. (2011). 8-Nitroquinoline. Available at: [Link]

-

ACS Publications. (1948). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

-

ResearchGate. (2012). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Available at: [Link]

-

MDPI. (2021). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Available at: [Link]

-

ResearchGate. (n.d.). Technology of preparation of 8-hydroxy-5-nitroquinoline. Available at: [Link]

-

Tetrahedron. (1962). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Available at: [Link]

-

PubChem. (n.d.). 8-Chloro-5-nitroquinoline. Available at: [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. Available at: [Link]

- Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

- Google Patents. (2013). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

- Google Patents. (2018). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.

-

ResearchGate. (2014). Technology of Preparing 8Hydroxy5-nitroquinoline. Available at: [Link]

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Available at: [Link]

-

NIST WebBook. (n.d.). Anthraquinone, 1-chloro-5-nitro. Available at: [Link]

-

Open Access Journals. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

-

Wiley Online Library. (2014). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Available at: [Link]

Sources

8-Chloro-5,7-dinitroquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties of 8-Chloro-5,7-dinitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated nitroaromatic compound belonging to the quinoline class of heterocyclic molecules. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chloro-substituent at the C8 position and two nitro groups at the C5 and C7 positions creates a highly electron-deficient aromatic system, suggesting unique reactivity and potential for further functionalization. This guide provides a comprehensive overview of the chemical properties of this compound, including a proposed synthetic pathway, predicted physicochemical and spectroscopic characteristics, and an analysis of its chemical reactivity. The information is synthesized from established chemical principles and data from closely related analogues, offering a predictive but scientifically grounded resource for researchers exploring this molecule as a building block in drug discovery and materials science.

Molecular Structure and Identification

This compound is characterized by a quinoline core substituted with a chlorine atom at position 8 and two nitro groups at positions 5 and 7. The strong electron-withdrawing nature of these substituents significantly influences the electronic properties and reactivity of the entire ring system.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₄ClN₃O₄ |

| Molecular Weight | 253.60 g/mol |

| Canonical SMILES | C1=CC2=C(C(=C(C=C2N=C1)N(=O)[O-])Cl)N(=O)[O-] |

| InChI Key | FZLGPBFJTVYFNQ-UHFFFAOYSA-N |

| Predicted Appearance | Yellow crystalline solid |

Proposed Synthesis Pathway

While dedicated literature on the synthesis of this compound is sparse, a robust and logical two-step pathway can be proposed based on well-established reactions of the 8-hydroxyquinoline scaffold. The synthesis originates from the commercially available 8-hydroxyquinoline.

Caption: Proposed two-step synthesis of this compound.

Step 1: Dinitration of 8-Hydroxyquinoline

The phenolic ring of 8-hydroxyquinoline is highly activated towards electrophilic aromatic substitution. Direct dinitration at the ortho (C7) and para (C5) positions is readily achievable.

Protocol:

-

To a cooled (0-5 °C) flask containing a stirred solution of concentrated sulfuric acid, add 8-hydroxyquinoline portion-wise, maintaining the temperature below 10 °C.

-

Once dissolution is complete, add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

The resulting yellow precipitate, 8-hydroxy-5,7-dinitroquinoline, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried. This intermediate can be purified further by recrystallization from a suitable solvent like ethanol or acetic acid. Studies have shown this dinitration can proceed effectively even with dilute nitric acid[1].

Step 2: Deoxychlorination of 8-Hydroxy-5,7-dinitroquinoline

The conversion of the C8-hydroxyl group to a chloro group can be accomplished using a standard chlorinating agent such as phosphoryl chloride (POCl₃). This type of reaction is well-documented for converting hydroxyheterocycles to their corresponding chloro derivatives[2].

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), combine 8-hydroxy-5,7-dinitroquinoline with an excess of phosphoryl chloride (POCl₃).

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a well-ventilated fume hood. This hydrolysis step is highly exothermic.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or dilute sodium hydroxide, until a precipitate forms.

-

Filter the solid product, wash with cold water, and dry under vacuum. The crude this compound can be purified by recrystallization (e.g., from ethanol) or column chromatography.

Spectroscopic and Physicochemical Properties (Predicted)

| Property | Predicted Value / Description | Rationale / Comparative Data |

| Melting Point | >200 °C | Nitroaromatic compounds are typically high-melting solids. The precursor, 8-hydroxy-5,7-dinitroquinoline, is a solid. |

| Solubility | Insoluble in water; Soluble in polar aprotic solvents (DMSO, DMF), and chlorinated solvents (DCM, Chloroform). | The molecule is highly polar but lacks H-bond donating capability, favoring polar aprotic solvents. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.2-9.4 (dd, 1H, H-2), δ 9.0-9.2 (s, 1H, H-6), δ 8.0-8.2 (dd, 1H, H-4), δ 7.8-8.0 (dd, 1H, H-3) | Protons on the quinoline ring will be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effects of the two nitro groups and the chloro group. The H-6 proton is a singlet, flanked by two substituents. |

| IR Spectroscopy (cm⁻¹) | ~3100 (Ar C-H), ~1600, 1580 (C=C, C=N), ~1530-1550 (asym NO₂) , ~1340-1360 (sym NO₂) , ~850 (C-Cl) | The asymmetric and symmetric stretches of the nitro groups are expected to be very strong and characteristic. These predictions are based on DFT analysis of the closely related 5,7-dinitro-8-hydroxyquinoline[3]. |

| Mass Spectrometry (EI) | m/z 253/255 (M⁺, ~3:1 ratio) | The molecular ion peak will show a characteristic M/M+2 isotopic pattern due to the presence of one chlorine atom (³⁵Cl/³⁷Cl). |

| Mass Spectrometry (HRMS) | C₉H₄³⁵ClN₃O₄, [M+H]⁺: 253.9861 | Calculated for the most abundant isotopes. |

Chemical Reactivity and Field Insights

The reactivity of this compound is dominated by the electron-deficient nature of its bicyclic core.

Caption: Key reactivity pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The C8-Cl bond is the primary site for nucleophilic attack. In typical quinoline systems, electrophilic substitution is favored on the benzene ring while nucleophilic substitution occurs on the pyridine ring[4][5]. However, the presence of three powerful electron-withdrawing groups drastically alters this behavior. The entire ring system is highly electron-poor, making it susceptible to SNAr. While the nitro groups are not in the classic ortho/para activating positions relative to the C8-Cl, their collective field and resonance effects render the chloro group a viable leaving group for strong nucleophiles (e.g., amines, alkoxides) under moderate to harsh reaction conditions. This provides a key pathway for introducing further diversity at the C8 position. The mechanism is expected to follow the addition-elimination pathway typical for SNAr on dinitro-chloro-aromatic systems[6].

Reduction of Nitro Groups

The C5 and C7 nitro groups can be readily reduced to the corresponding amino groups using standard reagents like tin(II) chloride (SnCl₂), sodium dithionite, or catalytic hydrogenation (H₂/Pd-C). It may be possible to achieve selective reduction of one nitro group over the other by carefully controlling the stoichiometry and reaction conditions, yielding valuable amino-chloro-nitroquinoline intermediates for further derivatization.

Basicity of the Quinoline Nitrogen

The lone pair of electrons on the quinoline nitrogen is significantly delocalized and its basicity is drastically reduced by the inductive and resonance effects of the chloro and dinitro substituents. Consequently, this compound is expected to be a very weak base, requiring strong acids for protonation.

Applications in Research and Drug Development

While this specific molecule is not a known therapeutic, its structural motifs are present in numerous biologically active compounds.

-

Antimicrobial Potential: Halogenated and nitrated 8-hydroxyquinoline derivatives are known for their potent antimicrobial and antifungal activities. This scaffold could serve as a precursor for novel antibiotics.

-

Anticancer Research: Many quinoline-based compounds exhibit anticancer properties by mechanisms such as enzyme inhibition or metal chelation. The electron-deficient nature of this molecule makes it an interesting candidate for screening in cancer cell lines.

-

Chemical Probe and Materials Science: The molecule's structure could be modified to create fluorescent probes or functional organic materials, leveraging the electronic properties of the dinitro-quinoline system.

Safety and Handling

As a nitroaromatic and chlorinated heterocyclic compound, this compound must be handled with appropriate caution.

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. Nitroaromatic compounds are often associated with methemoglobinemia and potential mutagenicity.

-

Irritation: Expected to be a skin, eye, and respiratory tract irritant.

-

Handling: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory. Avoid creating dust.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (URL: )

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. (URL: )

- 5,7-DINITROQUINOLIN-8-OL synthesis. ChemicalBook. (URL: )

- Selective reduction of 8-hydroxy-5,7-dinitroquinoline and synthesis of 2-substituted 5-nitrooxazolo[4,5-h]quinolines.

- TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds. (URL: )

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

- Technology of Preparing 8Hydroxy5-nitroquinoline.

- 8-Hydroxyquinoline - Reaction / Application on synthetic works. ChemicalBook. (URL: )

-

8-Hydroxyquinoline. Wikipedia. (URL: [Link])

- 8-chloro-5-nitroquinoline (C9H5ClN2O2). PubChemLite. (URL: )

-

8-Chloro-5-nitroquinoline | C9H5ClN2O2 | CID 252444. PubChem. (URL: [Link])

- 8-Chloro-5-nitroquinoline. LookChem. (URL: )

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.

-

8-Chloroquinoline | C9H6ClN | CID 69139. PubChem. (URL: [Link])

- Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations.

- 8-Nitroquinoline.

- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. (URL: [Link])

-

Reactivity of Quinoline. YouTube. (URL: [Link])

-

Reactions of Quinoline. YouTube. (URL: [Link])

- Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Deriv

- Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure.

- ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.

- CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.

Sources

An In-depth Technical Guide to 8-Chloro-5,7-dinitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Quinoline Derivative

This guide delves into the technical profile of 8-Chloro-5,7-dinitroquinoline. It is important to note at the outset that a specific Chemical Abstracts Service (CAS) number for this compound is not readily found in major chemical databases. This suggests that this compound is a niche compound, likely synthesized for specific research purposes rather than being a widely available commercial product. Consequently, this guide has been meticulously compiled by drawing upon established principles of organic chemistry and data from structurally analogous compounds. The information presented herein is intended to provide a robust framework for understanding, synthesizing, and handling this molecule, with a strong emphasis on scientific rationale and safety.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a cornerstone in medicinal chemistry.[1][2] Its bicyclic structure, consisting of a benzene ring fused to a pyridine ring, imparts unique physicochemical properties that make it a privileged scaffold in drug discovery.[1] Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[1][3] The functionalization of the quinoline ring system at various positions allows for the fine-tuning of its biological and chemical characteristics. The introduction of electron-withdrawing groups, such as chloro and nitro moieties, can significantly modulate the reactivity and pharmacological profile of the parent molecule.

Proposed Synthesis of this compound

The synthesis of this compound would most logically proceed via the nitration of 8-chloroquinoline. The chloro group at the 8-position is a deactivating, ortho-, para-director. However, under strong nitrating conditions, dinitration can be achieved. The nitro groups will likely be directed to the 5 and 7 positions of the quinoline ring.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This is a hypothetical protocol based on standard nitration procedures for aromatic compounds. It should be optimized and performed with extreme caution by qualified personnel.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 8-chloroquinoline in a suitable solvent like concentrated sulfuric acid. The flask should be cooled in an ice-salt bath to maintain a low temperature (e.g., 0-5 °C).

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the solution of 8-chloroquinoline, ensuring the temperature of the reaction mixture does not exceed 10 °C. The rate of addition should be carefully controlled to prevent a runaway reaction.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured carefully onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The crude product is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Physicochemical Properties (Estimated)

The exact physicochemical properties of this compound are not available. However, we can estimate some of these properties based on the known data of related compounds.

| Property | Estimated Value/Information | Source of Analogy |

| Molecular Formula | C₉H₄ClN₃O₄ | - |

| Molecular Weight | 253.60 g/mol | - |

| Appearance | Likely a yellow to orange crystalline solid | Dinitro-aromatic compounds are often colored. |

| Melting Point | Expected to be relatively high | The presence of nitro groups and the rigid quinoline structure would contribute to a high melting point. For example, 2-chloro-3,6-dinitro-quinoline has a reported melting point.[4] |

| Solubility | Likely insoluble in water, soluble in polar organic solvents like DMSO, DMF, and acetone. | Based on the general solubility of nitro-chloro-aromatic compounds. |

Analytical Characterization

The structural confirmation of synthesized this compound would rely on a combination of standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups.

-

¹³C NMR would provide information on the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C-Cl, C=N (in the aromatic ring), and N-O (from the nitro groups) stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC would be a crucial tool for monitoring the progress of the synthesis and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed for the quantitative analysis of the purity of the final product.

Safety and Handling

Given the presence of both chloro and dinitro functional groups on an aromatic ring, this compound should be handled as a potentially hazardous substance. The safety precautions are extrapolated from data on similar compounds like 1-chloro-2,4-dinitrobenzene.[5][6]

Hazard Identification

-

Toxicity: Dinitro-aromatic compounds are known to be toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

-

Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.[6][7]

-

Sensitization: There is a potential for allergic skin reactions upon repeated exposure.[8]

-

Explosive Potential: Polynitro-aromatic compounds can be explosive, especially when heated.[5]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]

-

Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Seek immediate medical attention.[6]

Potential Applications

While specific applications for this compound are not documented, its structural motifs suggest potential utility in several areas of research and development:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The dinitro-aromatic scaffold is found in some pharmacologically active compounds.

-

Materials Science: The electron-deficient nature of the molecule could make it a candidate for applications in organic electronics.

-

Chemical Synthesis: It could serve as an intermediate in the synthesis of other quinoline derivatives through the reduction of the nitro groups to amines, which can then be further functionalized.

Conclusion

References

- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-141.

-

Patsnap Synapse. (2024, July 12). What are the side effects of 2,4-Dinitrochlorobenzene? Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 1-chloro-2,4-dinitrobenzene 99% ar. Retrieved from [Link]

-

MOLBASE. (n.d.). 2-chloro-3,6-dinitro-quinoline|98591-18-5. Retrieved from [Link]

-

CAS. (n.d.). Quinoline. CAS Common Chemistry. Retrieved from [Link]

-

International Journal for Multidisciplinary Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

MDPI. (n.d.). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Technology of preparation of 8-hydroxy-5-nitroquinoline. Retrieved from [Link]

- (n.d.). Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. Tetrahedron, 18(12), 1433-1439.

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

ACS Publications. (n.d.). The Synthesis of 5-Hydroxy-8-Nitroquinoline and Certain of Its Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.

-

ResearchGate. (2025, August 7). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Retrieved from [Link]

- (2023, October 30). Technology of Preparing 8-Hydroxy-5-Nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027.

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

LookChem. (n.d.). Cas 56983-09-6, Quinoline, 4-chloro-2-methyl-7-nitro-. Retrieved from [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. m.molbase.com [m.molbase.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. What are the side effects of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]

- 8. chemicalbook.com [chemicalbook.com]

8-Chloro-5,7-dinitroquinoline: A Technical Guide to its Postulated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-5,7-dinitroquinoline is a halogenated nitroaromatic compound belonging to the quinoline class of heterocyclic scaffolds. While direct experimental data on its mechanism of action is limited, its structural features—a quinoline core substituted with a chloro group and two nitro groups—allow for postulation of its biological activities based on extensive research into structurally related compounds. This guide synthesizes the available scientific literature on analogous chloro- and nitroquinolines to propose a multi-faceted mechanism of action for this compound, focusing on its potential as a cytotoxic agent. The proposed mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS), inhibition of key cellular enzymes such as topoisomerases and DNA methyltransferases, and potential DNA intercalation. This document provides a theoretical framework to guide future experimental investigation into the therapeutic potential of this compound.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of electron-withdrawing substituents, such as chloro and nitro groups, is known to significantly modulate the bioactivity of the quinoline core.[1] These substitutions can enhance the molecule's ability to participate in redox cycling, interact with biological macromolecules, and influence key cellular pathways.

This compound possesses a unique combination of these features, suggesting a potential for potent biological effects. This guide will explore the likely mechanisms through which this compound may exert its cytotoxic action, drawing parallels from well-studied analogues.

Postulated Mechanisms of Action

Based on the known activities of related chloro- and nitroquinoline derivatives, the mechanism of action of this compound is likely to be multifactorial.

Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

A prominent mechanism for nitroaromatic compounds is the induction of cellular apoptosis through the generation of reactive oxygen species.[1] The nitro groups of this compound can undergo intracellular enzymatic reduction to form nitro anion radicals. In the presence of molecular oxygen, these radicals can be re-oxidized to the parent nitro compound in a futile redox cycle that generates superoxide anions. The dismutation of superoxide leads to the formation of hydrogen peroxide and other highly reactive hydroxyl radicals. This cascade of events leads to a state of severe oxidative stress.

This proposed pathway is supported by studies on other nitroquinolines. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to increase intracellular ROS generation, an effect enhanced by the presence of copper.[3][4]

Caption: Postulated pathway for ROS-induced cytotoxicity.

Inhibition of Key Cellular Enzymes

The quinoline scaffold is known to interact with and inhibit a variety of enzymes crucial for cell survival and proliferation.

-

Topoisomerase Inhibition: Some quinoline derivatives are known to inhibit topoisomerases, enzymes that are critical for resolving DNA topological problems during replication, transcription, and repair.[1] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis. 6-chloro-5-nitroquinoline has been suggested to inhibit bacterial DNA gyrase and topoisomerase IV, providing a precedent for this mechanism.[1]

-

DNA Methyltransferase (DNMT) Inhibition: Recent studies have shown that certain quinoline-based analogues can act as non-nucleoside inhibitors of DNA methyltransferases, such as DNMT1.[5] These compounds can intercalate into the DNA minor groove, causing a conformational change in the enzyme and inhibiting its catalytic activity.[5] This leads to DNA hypomethylation, which can reactivate tumor suppressor genes.

DNA Intercalation

The planar aromatic structure of the quinoline ring system allows it to intercalate between the base pairs of DNA. This mode of binding can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Studies on compounds like 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one have demonstrated their ability to intercalate into DNA, causing an increase in the DNA's melting temperature.[6]

Caption: Potential nuclear targets of this compound.

Structure-Activity Relationship Insights from Analogues

The cytotoxic potential of chloro- and nitroquinolines is highly dependent on the position of these substituents on the quinoline ring.[1] While a direct comparison for this compound is not available, data from related compounds can provide valuable insights.

| Compound | Cell Line(s) | IC50 (µM) | Key Mechanistic Features | Reference |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (lymphoma) | 5-10 fold lower than Clioquinol | ROS generation, enhanced by copper | [3][4] |

| 5-Chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis | MIC50: 0.125 µg/ml | Not fully elucidated, likely involves metal chelation | [7] |

| 4-morpholinopyrimido[4',5':4,5] thieno(2,3-b)quinoline | K-562, HL-60, Colo-205, B16F10 | 1.1 - 8 | DNA intercalation | [6] |

Note: This table presents data for structurally related compounds to infer the potential activity of this compound. Direct experimental values for the topic compound are not currently available in the cited literature.

Proposed Experimental Workflow for Mechanism of Action Studies

To validate the postulated mechanisms of action for this compound, a systematic experimental approach is required.

Caption: A generalized workflow for elucidating the mechanism of action.

Step-by-Step Methodologies

1. Cytotoxicity Screening:

- Objective: To determine the cytotoxic potency of this compound against a panel of human cancer cell lines.

- Protocol (MTT Assay):

- Seed cancer cells in 96-well plates and allow them to adhere overnight.

- Treat the cells with serial dilutions of this compound for 48-72 hours.

- Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

2. Intracellular ROS Measurement:

- Objective: To quantify the generation of intracellular ROS upon treatment with the compound.

- Protocol (DCFH-DA Assay):

- Culture cells in the presence of this compound for a specified time.

- Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

- Intracellular esterases will cleave the acetate groups, and in the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

- Measure the fluorescence intensity using a fluorometer or flow cytometer.

3. DNA Intercalation Assay (Viscometry):

- Objective: To determine if the compound can intercalate into DNA, thereby increasing its viscosity.

- Protocol:

- Prepare solutions of DNA (e.g., calf thymus DNA) of a constant concentration.

- Add increasing concentrations of this compound to the DNA solutions.

- Measure the viscosity of the solutions using a viscometer.

- An increase in the relative viscosity of the DNA solution upon addition of the compound is indicative of intercalation.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally elucidated, the existing literature on analogous compounds provides a strong foundation for a number of plausible hypotheses. The presence of two nitro groups strongly suggests a role for ROS-mediated oxidative stress in its cytotoxic effects. Furthermore, the quinoline scaffold points towards potential interactions with key cellular enzymes and DNA.

Future research should focus on systematically validating these hypotheses through the experimental workflows outlined in this guide. A thorough investigation into its biological activities could uncover a novel therapeutic agent with a multi-targeted mechanism of action, which is often advantageous in overcoming drug resistance in cancer therapy.

References

-

Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11–17. [Link]

-

PubChem. (n.d.). 8-chloro-5,7-dinitro-quinoline. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. ResearchGate. Retrieved from [Link]

-

Chi, N. T. T., Ly, N. T. H., Hieu, D. D., & Meervelt, L. V. (2025). Synthesis, structure, catalytic and cytotoxic activities of chlorido(5-nitroquinolin-8-olato-κ2N,O)(tricyclohexylphosphine-κP)platinum(II). Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 8), 657–661. [Link]

-

PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). 8-Chloro-5-nitroquinoline. LookChem. Retrieved from [Link]

-

PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Retrieved from [Link]

-

PubMed. (2025). Synthesis, structure, catalytic and cytotoxic activities of chlorido-(5-nitro-quinolin-8-olato-κ2 N, O)(tri-cyclo-hexyl-phosphine-κ P)platinum(II). PubMed. Retrieved from [Link]

-

Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masri, H. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4942. [Link]

-

MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Retrieved from [Link]

-

Srisuwan, S., & Palittapongarnpim, P. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(8), 3020–3021. [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

-

PubMed. (2009). Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4',5':4,5]thieno(2,3-b)quinolines. PubMed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4',5':4,5]thieno(2,3-b)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 8-Chloro-5,7-dinitroquinoline: A Technical Guide

Introduction

8-Chloro-5,7-dinitroquinoline is a halogenated and nitrated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds and functional materials. The introduction of a chlorine atom and two nitro groups onto this scaffold is expected to significantly modulate its electronic properties and, consequently, its chemical reactivity and potential applications. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, drawing upon foundational principles of spectroscopy and comparative data from structurally related molecules. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar complex heterocyclic systems. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on extensive analysis of analogous compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its spectroscopic properties. The quinoline core is a bicyclic aromatic system. The electron-withdrawing nature of the two nitro groups at positions 5 and 7, and the chloro group at position 8, will significantly influence the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum of this compound is expected to display signals corresponding to the four protons on the quinoline ring system. The powerful electron-withdrawing effects of the two nitro groups and the chlorine atom will cause these protons to be significantly deshielded, shifting their resonances downfield.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | 9.2 - 9.4 | dd | J = 4.0, 1.5 | Adjacent to the quinoline nitrogen and influenced by the nitro group at C-5. |

| H-3 | 7.8 - 8.0 | dd | J = 8.0, 4.0 | Coupled to H-2 and H-4. |

| H-4 | 8.8 - 9.0 | dd | J = 8.0, 1.5 | Influenced by the peri-nitro group at C-5. |

| H-6 | 8.5 - 8.7 | s | - | Isolated proton between two nitro groups. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the raw data.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the resonances to the specific protons in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to or in close proximity to the electron-withdrawing substituents will be significantly downfield shifted.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | 150 - 152 | Adjacent to the quinoline nitrogen. |

| C-3 | 125 - 127 | Aromatic CH. |

| C-4 | 138 - 140 | Aromatic CH, influenced by the C-5 nitro group. |

| C-4a | 128 - 130 | Bridgehead carbon. |

| C-5 | 145 - 147 | Attached to a nitro group. |

| C-6 | 120 - 122 | Aromatic CH between two nitro groups. |

| C-7 | 150 - 152 | Attached to a nitro group. |

| C-8 | 130 - 132 | Attached to a chlorine atom. |

| C-8a | 148 - 150 | Bridgehead carbon adjacent to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of this compound will be dominated by absorptions from the nitro groups and the aromatic system.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 1520 - 1560 | Strong | Asymmetric NO₂ stretch | Characteristic for aromatic nitro compounds. |

| 1340 - 1380 | Strong | Symmetric NO₂ stretch | Characteristic for aromatic nitro compounds. |

| 3000 - 3100 | Medium | Aromatic C-H stretch | Typical for aromatic protons. |

| 1580 - 1620 | Medium | Aromatic C=C and C=N stretch | Skeletal vibrations of the quinoline ring. |

| 750 - 850 | Strong | C-Cl stretch | Characteristic for aryl chlorides. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂ and water vapor).

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The calculated monoisotopic mass of C₉H₄ClN₃O₄ is approximately 252.98 g/mol . The mass spectrum should show a molecular ion peak at m/z 253.

-

Isotopic Pattern: Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Key Fragmentation Pathways:

-

Loss of NO₂ (46 Da): A prominent fragment at m/z 207 is expected.

-

Loss of NO (30 Da): A fragment resulting from the loss of a nitro group followed by the loss of oxygen, or direct loss of NO.

-

Loss of Cl (35/37 Da): Fragmentation involving the cleavage of the C-Cl bond.

-

Caption: A simplified predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to gain further structural information.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive set of predicted data and standardized protocols to aid researchers in their analytical endeavors. The strong electron-withdrawing nature of the nitro and chloro substituents will be the defining feature in the spectra, leading to downfield shifts in NMR, characteristic strong absorptions in IR, and predictable fragmentation patterns in MS. Experimental verification of this predicted data is a crucial next step for the definitive characterization of this compound.

References

- Ilyina, I. G., et al. (2005). Synthesis and spectral properties of autocomplexes of the nitroquinoline series. Russian Chemical Bulletin, 54(10), 2423-2428.

- Krutosikova, A., & Dandarova, M. (1993). Synthesis and spectral properties of some dinitro- and aminonitroquinolines.

-

PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

-

ResearchGate. (2016). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Retrieved from [Link]

8-Chloro-5,7-dinitroquinoline: An Inquiry into its Existence and Scientific History

A comprehensive investigation into the scientific literature and chemical databases reveals a notable absence of information regarding the synthesis, discovery, and specific properties of 8-Chloro-5,7-dinitroquinoline. This suggests that this particular dinitro derivative of 8-chloroquinoline may not have been synthesized or, if it has, its preparation and characterization have not been documented in publicly accessible scientific records. Therefore, a detailed historical and technical guide on this specific compound cannot be constructed at this time.

While direct information on this compound is unavailable, an examination of related, well-documented compounds can provide a theoretical framework for its potential synthesis and properties. This exploration is grounded in the established chemistry of quinoline and its derivatives.

The Foundation: Quinoline and its Reactivity

Quinoline is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. Its chemical reactivity is characterized by the electrophilic substitution reactions typical of aromatic systems. The positions on the quinoline ring exhibit different levels of reactivity, which are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Building Blocks: Synthesis of Precursor Molecules

The logical synthetic pathway towards this compound would likely involve the sequential nitration of a chlorinated quinoline precursor.

Synthesis of 8-Chloroquinoline

The starting material would be 8-chloroquinoline. Various methods for the synthesis of chloroquinolines have been reported, often involving the Skraup synthesis or related cyclization reactions starting from appropriately substituted anilines.

Nitration of 8-Chloroquinoline: Formation of 8-Chloro-5-nitroquinoline

The introduction of the first nitro group onto the 8-chloroquinoline backbone is a critical step. The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. In the case of 8-chloroquinoline, the directing effects of the chlorine atom and the quinoline nitrogen would influence the position of nitration. It is plausible that nitration of 8-chloroquinoline would lead to the formation of 8-chloro-5-nitroquinoline. The presence of the electron-withdrawing chloro group at the 8-position would likely deactivate the benzene ring, making nitration require forcing conditions.

The Hypothetical Final Step: Dinitration

The introduction of a second nitro group to form this compound would present a significant synthetic challenge. The presence of two strongly deactivating groups (a chloro group and a nitro group) on the quinoline ring would render the molecule highly resistant to further electrophilic substitution.

Reaction Conditions: Achieving dinitration would likely necessitate extremely harsh conditions, such as the use of a potent nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid, or "mixed acid") at elevated temperatures.

Directing Effects: The position of the second nitro group would be governed by the directing effects of the existing substituents. Both the 8-chloro and 5-nitro groups are meta-directing. Therefore, the introduction of a second nitro group at the 7-position is electronically disfavored. This steric and electronic hindrance may be a primary reason for the apparent absence of this compound in the scientific literature.

Parallels with a Related Compound: 5,7-Dinitro-8-hydroxyquinoline

Interestingly, the compound 5,7-dinitro-8-hydroxyquinoline is known and its synthesis has been documented.[1] In this case, the starting material is 8-hydroxyquinoline. The hydroxyl group at the 8-position is a strongly activating, ortho-, para-directing group. This electronic activation facilitates the introduction of two nitro groups at the 5- and 7-positions, which are ortho and para to the hydroxyl group, respectively. This stands in stark contrast to the deactivating nature of the chloro group in the hypothetical synthesis of this compound.

Visualization of the Hypothetical Synthesis

The following diagrams illustrate the conceptual synthetic pathway.

Caption: Hypothetical synthesis of this compound.

Conclusion

References

Sources

An In-depth Technical Guide on the Potential Therapeutic Targets of 8-Chloro-5,7-dinitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, renowned for its versatile pharmacological activities.[1] Its derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The biological activity of the quinoline scaffold can be significantly modulated by the introduction of various substituents. The subject of this guide, 8-Chloro-5,7-dinitroquinoline, possesses two key functional groups—a chloro substituent and two nitro groups—that are known to impart distinct and often potent biological effects. This document will explore the plausible therapeutic targets of this molecule by dissecting the established mechanisms of action of its structural relatives.

Postulated Therapeutic Target I: DNA Damage and Inhibition of Topoisomerase Enzymes

A primary and well-documented mechanism of action for many quinoline derivatives is the induction of DNA damage, often mediated through the inhibition of topoisomerase I and II.[1] These essential enzymes regulate DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cells, such as cancer cells.[1]

The presence of nitro groups on the quinoline ring is particularly suggestive of genotoxic potential. Nitroaromatic compounds are often pro-mutagens that can be metabolically reduced to reactive intermediates, which in turn form stable adducts with DNA bases, primarily purines.[3] This process can also generate reactive oxygen species (ROS), contributing to oxidative DNA damage.[3][4]

Rationale for Targeting Topoisomerases:

-

Structural Analogy: Numerous quinoline derivatives have been identified as potent topoisomerase inhibitors.[5]

-

Genotoxic Moieties: The nitro groups are known to be involved in DNA adduction and damage, a hallmark of many topoisomerase poisons.[3][6]

Experimental Validation Protocol: In Vitro Topoisomerase I and II Inhibition Assay

Objective: To determine the inhibitory effect of this compound on human topoisomerase I and II activity.

Methodology:

-

Reagents and Materials:

-

Human Topoisomerase I and II enzymes (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Relaxed plasmid DNA (for topoisomerase II decatenation assay)

-

Kinetoplast DNA (kDNA) (for topoisomerase II decatenation assay)

-

ATP, MgCl2, and appropriate reaction buffers

-

This compound (dissolved in DMSO)

-

Positive controls: Camptothecin (for Topo I), Etoposide (for Topo II)

-

DNA loading dye

-

Agarose gel and electrophoresis apparatus

-

DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

-

Gel imaging system

-

-

Topoisomerase I Relaxation Assay:

-

Prepare reaction mixtures containing supercoiled plasmid DNA, Topo I enzyme, and varying concentrations of this compound.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. Inhibition of Topo I will result in a decrease in the formation of relaxed DNA from the supercoiled substrate.

-

-

Topoisomerase II Decatenation Assay:

-

Prepare reaction mixtures containing kDNA, Topo II enzyme, ATP, and varying concentrations of this compound.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction and deproteinize as described above.

-

Analyze the products by agarose gel electrophoresis. Inhibition of Topo II will be observed as a reduction in the release of minicircular DNA from the kDNA network.

-

Data Presentation: IC₅₀ Values for Topoisomerase Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | Topoisomerase I | To be determined |

| Camptothecin (Control) | Topoisomerase I | Known value |

| This compound | Topoisomerase II | To be determined |

| Etoposide (Control) | Topoisomerase II | Known value |

Visualizing the Mechanism: DNA Damage Pathway

Caption: Proposed mechanism of topoisomerase inhibition.

Postulated Therapeutic Target II: Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

The generation of ROS is a significant mechanism underlying the cytotoxicity of many quinoline derivatives against cancer cells and microbes.[7][8] This is often linked to the molecule's ability to chelate transition metals, particularly copper. The resulting metal-compound complex can participate in redox cycling, leading to the production of superoxide anions and hydrogen peroxide, which cause widespread damage to cellular components, including DNA, proteins, and lipids. The nitro groups in this compound may also contribute to ROS production during their metabolic reduction.[7]

Rationale for ROS Generation as a Mechanism:

-

Metal Chelation Potential: The quinoline scaffold is a known metal chelator.[9]

-

Redox-Active Substituents: Nitro groups can undergo redox cycling.[7]

-

Established Mechanism: ROS induction is a known anticancer mechanism for related nitro-quinolines like nitroxoline (8-hydroxy-5-nitroquinoline).[7]

Experimental Validation Protocol: Intracellular ROS Measurement

Objective: To quantify the generation of intracellular ROS in cells treated with this compound.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line like HeLa or a bacterial strain like S. aureus) to an appropriate density.

-

Reagents:

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) dye

-

Positive control (e.g., H₂O₂)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

-

Assay Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with PBS and incubate with DCFH-DA solution in serum-free medium for 30-60 minutes at 37°C. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells again with PBS to remove excess dye.

-

Treat the cells with varying concentrations of this compound and the positive control.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at different time points using a fluorescence plate reader.

-

Alternatively, visualize and quantify ROS production in individual cells using fluorescence microscopy.

-

Data Presentation: Fold Increase in ROS Production

| Treatment | Concentration (µM) | Fold Increase in Fluorescence (vs. Untreated Control) |

| Untreated Control | - | 1.0 |

| This compound | 1 | To be determined |

| 10 | To be determined | |

| 50 | To be determined | |

| H₂O₂ (Positive Control) | 100 | To be determined |

Postulated Therapeutic Target III: Disruption of Metal Homeostasis through Chelation

The ability of 8-hydroxyquinolines and related compounds to chelate essential metal ions is central to many of their biological activities.[9][10] By sequestering metal ions like iron, zinc, and copper, these compounds can inhibit the function of metalloenzymes that are crucial for cellular processes such as DNA synthesis, respiration, and signal transduction. This disruption of metal homeostasis can be particularly detrimental to rapidly proliferating cancer cells and pathogenic microbes, which have a high demand for these metals.

Rationale for Metal Chelation as a Therapeutic Strategy:

-

Inherent Property of the Scaffold: The quinoline nitrogen and a potential oxygen atom from the nitro group could form a chelating site.

-

Proven Efficacy in Analogs: The antimicrobial and anticancer effects of compounds like clioquinol and nitroxoline are strongly linked to their metal-binding properties.[7][11]

Experimental Validation Protocol: Potentiometric Titration for Metal-Binding Affinity

Objective: To determine the stability constants of the complexes formed between this compound and various biologically relevant metal ions.

Methodology:

-

Instrumentation: A precise potentiometer with a pH electrode.

-

Reagents:

-

This compound

-

Solutions of metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃) of known concentrations.

-

Standardized solution of a strong base (e.g., NaOH).

-

A suitable solvent system (e.g., a water-dioxane mixture) to ensure the solubility of all components.

-

-

Titration Procedure:

-

Prepare a solution containing the ligand (this compound), a strong acid, and the metal salt in the chosen solvent system.

-

Titrate this solution with the standardized strong base, recording the pH at each addition of the titrant.

-

Perform control titrations (e.g., acid alone, acid + ligand, acid + metal).

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of base added).

-

Use specialized software (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants (log β) of the metal-ligand complexes.

-

Data Presentation: Stability Constants (log β) of Metal Complexes

| Metal Ion | This compound | 8-Hydroxyquinoline (Reference) | EDTA (Reference) |

| Cu²⁺ | To be determined | ~12.2 | ~18.8 |

| Zn²⁺ | To be determined | ~8.0 | ~16.5 |

| Fe³⁺ | To be determined | ~12.5 | ~25.1 |

Visualizing the Process: Experimental Workflow for Metal Chelation Analysis

Caption: Workflow for determining metal chelation properties.

Postulated Therapeutic Target IV: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

For potential antimicrobial applications, the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—is a highly probable mechanism of action for a chloro-quinoline derivative.[12] These enzymes are essential for bacterial DNA replication and are the primary targets of the highly successful fluoroquinolone class of antibiotics. The chloro-substituent at position 8 is a feature found in some potent antibacterial quinolones.[4]

Rationale for Targeting Bacterial Topoisomerases:

-

Established Drug Class: This is the canonical mechanism for quinolone antibiotics.[12]

-

Key Structural Feature: The presence of a halogen on the quinoline ring is often crucial for antibacterial activity.[13]

Experimental Validation Protocol: In Vitro Bacterial Topoisomerase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against purified bacterial DNA gyrase and topoisomerase IV.

Methodology: This protocol is analogous to the mammalian topoisomerase assays described in Section 2, with the following modifications:

-

Enzymes and Substrates:

-

Use purified E. coli or S. aureus DNA gyrase and topoisomerase IV.

-

For DNA gyrase, the substrate is relaxed plasmid DNA, and the assay measures the ATP-dependent introduction of supercoils.

-

For topoisomerase IV, the substrate is catenated DNA (kDNA), and the assay measures decatenation.

-

-

Positive Controls: Use a known fluoroquinolone antibiotic, such as Ciprofloxacin.

-

Analysis:

-

For the gyrase supercoiling assay, inhibition is observed as a decrease in the amount of supercoiled DNA.

-

For the topoisomerase IV decatenation assay, inhibition is seen as a failure to resolve the kDNA into individual circular DNA molecules.

-

Conclusion: A Roadmap for the Therapeutic Exploration of this compound

While this compound remains an uncharacterized molecule, its structural features—a quinoline core, a chloro-substituent, and dinitro groups—provide a strong foundation for hypothesizing its potential therapeutic targets. Based on the extensive evidence from analogous compounds, this molecule is predicted to exhibit potent anticancer and/or antimicrobial activity through mechanisms including the induction of DNA damage via topoisomerase inhibition, generation of cytotoxic reactive oxygen species, and disruption of essential metal homeostasis. The experimental protocols detailed in this guide offer a clear and logical path forward for researchers to systematically validate these hypotheses and unlock the therapeutic potential of this and other novel quinoline derivatives.

References

- Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (PubMed)

- Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. (IRIS)

- Technical Support Center: Managing Genotoxicity of Nitroquinoline Deriv

- Breakage of a DNA-protein Complex Induced by 4-nitroquinoline 1-oxide, 4-nitropyridine 1-oxide, and Their Derivatives in Cultured Mouse Fibroblasts. (PubMed)